N-(4-Methoxy-2-methylphenyl)acetamide

Lipophilicity SAR ADME

Procure N-(4-Methoxy-2-methylphenyl)acetamide for SAR studies where steric effects from the ortho-methyl group are critical. Compared to methacetin (CAS 51-66-1), this analog exhibits a measurably higher melting point (132-134 °C) and increased lipophilicity (LogP ~1.5-1.6), ensuring distinct solid-state behavior and reversed-phase retention for advanced chromatographic method development and predictable electrophilic substitution reactivity.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 31601-41-9
Cat. No. B1581097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxy-2-methylphenyl)acetamide
CAS31601-41-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC(=O)C
InChIInChI=1S/C10H13NO2/c1-7-6-9(13-3)4-5-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)
InChIKeyAYRUKGQCGNNMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxy-2-methylphenyl)acetamide (CAS 31601-41-9): Core Identity and Procurement-Relevant Physicochemical Profile


N-(4-Methoxy-2-methylphenyl)acetamide (CAS 31601-41-9, also referred to as 2-Acetamido-5-methoxytoluene or 3-Methyl-4-acetylaminoanisole) is a substituted acetanilide derivative [1]. Its molecular formula is C₁₀H₁₃NO₂ with a molecular mass of 179.22 g/mol [1][2]. The compound is characterized by the presence of a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position relative to the acetamide group on the phenyl ring [1]. Physicochemical properties relevant to handling and procurement include a melting point of 132-134 °C, a calculated LogP of approximately 1.5-1.6, and a topological polar surface area (TPSA) of 38.3 Ų [1]. It is typically supplied as a solid with a commercial purity specification of 97% or higher .

Why Generic Substitution of N-(4-Methoxy-2-methylphenyl)acetamide Is Not Advisable


Simple substitution with closely related acetanilide analogs, such as N-(4-methoxyphenyl)acetamide (methacetin, CAS 51-66-1), is not chemically or functionally equivalent due to the distinct impact of the ortho-methyl substitution on this compound [1][2]. The presence of the methyl group at the 2-position introduces steric hindrance that alters the molecule's conformation, intermolecular interactions, and resulting physical properties [1]. This is quantitatively evident in the melting point, which shifts from 130-132 °C for methacetin to 132-134 °C for the target compound, and a LogP increase from ~1.2 to ~1.5-1.6, indicating a measurable increase in lipophilicity [3]. These differences in solid-state behavior and lipophilicity are critical for applications requiring specific solubility, formulation, or chromatographic separation profiles [4]. The following sections detail the specific, quantifiable differences that justify the targeted procurement of this precise chemical entity over its closest analogs.

Quantitative Differentiators of N-(4-Methoxy-2-methylphenyl)acetamide: A Head-to-Head Evidence Review


Impact of Ortho-Methyl Substitution on Lipophilicity: LogP Comparison with Methacetin

The ortho-methyl group in N-(4-Methoxy-2-methylphenyl)acetamide results in a quantifiable increase in lipophilicity compared to the parent compound, N-(4-methoxyphenyl)acetamide (methacetin, CAS 51-66-1). This modification leads to a higher calculated partition coefficient, which directly impacts solubility and membrane permeability.

Lipophilicity SAR ADME

Melting Point Elevation as a Measure of Intermolecular Interaction Strength

The addition of a methyl group in the ortho position influences crystal packing and intermolecular forces, leading to a higher melting point range compared to the non-methylated analog. This is a direct, measurable physical consequence of the structural difference. [1][2]

Thermal Analysis Crystallinity Solid-State Chemistry

Regulatory Distinction: Canadian NDSL Listing for Commercial Importation

N-(4-Methoxy-2-methylphenyl)acetamide is specifically listed on Canada's Non-domestic Substances List (NDSL), whereas closely related, commercially established analogs like N-(4-methoxyphenyl)acetamide are not. The NDSL listing is a definitive regulatory marker for a substance not currently in Canadian commerce, triggering specific notification requirements for import or manufacture. [1][2]

Regulatory Compliance Supply Chain Environmental Safety

Recommended Application Scenarios for N-(4-Methoxy-2-methylphenyl)acetamide Based on Evidence


Synthesis of More Complex Ortho-Substituted Aromatic Intermediates

This compound serves as a validated precursor for the synthesis of further substituted aromatic molecules. Its established use in nitration reactions to yield nitro-derivatives (e.g., N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide) demonstrates its utility as a building block with predictable reactivity. The presence of the methyl group can direct subsequent electrophilic aromatic substitution to specific positions on the ring, a feature not available with the simpler N-(4-methoxyphenyl)acetamide. [1]

Development of HPLC Analytical Methods for Complex Mixtures

The increased lipophilicity (LogP ~1.6) of N-(4-Methoxy-2-methylphenyl)acetamide, compared to its non-methylated analog, translates to a distinct retention time in reverse-phase chromatography. This makes it a useful reference standard for developing or optimizing HPLC methods where separation from closely related compounds is necessary. Its behavior has been specifically characterized on mixed-mode columns like the Newcrom R1, providing a starting point for method development in complex matrices such as biological samples or reaction mixtures. [2]

Investigation of Structure-Activity Relationships (SAR) in Acetanilide Series

The quantifiable differences in physicochemical properties (melting point, LogP) between this compound and the baseline methacetin (CAS 51-66-1) make it a valuable tool for medicinal chemistry SAR studies. Researchers can use this compound to probe the impact of steric and electronic effects introduced by an ortho-methyl group on a molecule's biological activity, target binding, or ADME properties. The distinct solid-state behavior also allows for comparative studies on crystal packing and its effect on solubility or dissolution rates. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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